2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a unique combination of functional groups, including a sulfinyl group, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the oxadiazole and pyridine rings can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and have similar reactivity.
Benzene Derivatives: Compounds with benzene rings that exhibit aromaticity and similar substitution patterns.
Fluoropyridines: Pyridine derivatives with fluorine atoms that exhibit unique chemical and biological properties.
Uniqueness
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfinyl group, oxadiazole ring, and pyridine ring in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
832077-78-8 |
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Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(7-phenylheptylsulfinyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H23N3O2S/c24-26(20-23-22-19(25-20)18-14-8-9-15-21-18)16-10-3-1-2-5-11-17-12-6-4-7-13-17/h4,6-9,12-15H,1-3,5,10-11,16H2 |
InChI Key |
IZJWCNDHBBYSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCS(=O)C2=NN=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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